Boc-O-benzyl-L-threonine N-carboxy anhydride
Overview
Description
Boc-O-benzyl-L-threonine N-carboxy anhydride is a chemical compound with the molecular formula C17H21NO6 and a molecular weight of 335.35 g/mol . It is primarily used in research and development, particularly in the field of peptide synthesis . This compound is known for its role as a building block in the synthesis of peptides, which are essential in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-O-benzyl-L-threonine N-carboxy anhydride can be synthesized through several methods. One common approach involves the reaction of Boc-O-benzyl-L-threonine with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields . The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale peptide synthesis apply. These methods often involve automated peptide synthesizers that can handle multiple steps of the synthesis process, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-O-benzyl-L-threonine N-carboxy anhydride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the N-carboxy anhydride group is replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions of this compound include Boc-O-benzyl-L-threonine and various substituted derivatives depending on the nucleophile used in the reaction .
Scientific Research Applications
Boc-O-benzyl-L-threonine N-carboxy anhydride has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides, which are crucial in studying protein structure and function.
Drug Development: Peptides synthesized using this compound can be used in the development of new pharmaceuticals.
Biological Research: It aids in the study of enzyme-substrate interactions and protein-protein interactions.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Boc-O-benzyl-L-threonine N-carboxy anhydride involves its role as a protected amino acid derivative in peptide synthesis. The N-carboxy anhydride group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids . This reaction is crucial in the stepwise assembly of peptides, allowing for the precise control of peptide sequence and structure .
Comparison with Similar Compounds
Similar Compounds
Boc-L-threonine: Another protected amino acid used in peptide synthesis.
Boc-O-benzyl-D-threonine: A stereoisomer of Boc-O-benzyl-L-threonine used in similar applications.
Uniqueness
Boc-O-benzyl-L-threonine N-carboxy anhydride is unique due to its specific protective groups that enhance its stability and reactivity in peptide synthesis . The presence of the N-carboxy anhydride group allows for efficient peptide bond formation, making it a valuable tool in the synthesis of complex peptides .
Properties
IUPAC Name |
tert-butyl (4S)-2,5-dioxo-4-[(1R)-1-phenylmethoxyethyl]-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-11(22-10-12-8-6-5-7-9-12)13-14(19)23-15(20)18(13)16(21)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKERFCFKSYDKBY-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)OC(=O)N1C(=O)OC(C)(C)C)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110380 | |
Record name | 3-Oxazolidinecarboxylic acid, 2,5-dioxo-4-[1-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester, [R-(R*,S*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160803-32-7 | |
Record name | 3-Oxazolidinecarboxylic acid, 2,5-dioxo-4-[1-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester, [R-(R*,S*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160803-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxazolidinecarboxylic acid, 2,5-dioxo-4-[1-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester, [R-(R*,S*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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